Syk-IN-1

Description

BenchChem offers high-quality Syk-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Syk-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

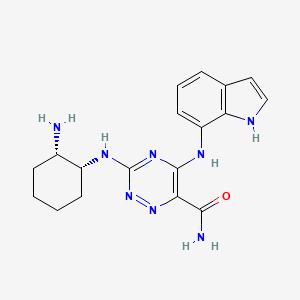

IUPAC Name |

3-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(1H-indol-7-ylamino)-1,2,4-triazine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N8O/c19-11-5-1-2-6-12(11)23-18-24-17(15(16(20)27)25-26-18)22-13-7-3-4-10-8-9-21-14(10)13/h3-4,7-9,11-12,21H,1-2,5-6,19H2,(H2,20,27)(H2,22,23,24,26)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQNRXITKTZFMF-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC2=NC(=C(N=N2)C(=O)N)NC3=CC=CC4=C3NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)NC2=NC(=C(N=N2)C(=O)N)NC3=CC=CC4=C3NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Syk-IN-1: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells, making it a compelling therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies.[1] Syk-IN-1 is a potent inhibitor of Syk, demonstrating significant potential in preclinical studies. This technical guide provides an in-depth overview of the binding affinity and kinetics of Syk-IN-1, along with detailed experimental protocols and visualization of the relevant signaling pathways.

Syk-IN-1 Binding Affinity and Kinetics

The interaction of an inhibitor with its target protein is characterized by its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation). While comprehensive kinetic data for Syk-IN-1 is not widely published, this section outlines the known binding parameters and the methodologies to determine them.

Quantitative Data Summary

A critical parameter for characterizing an inhibitor is its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. For Syk-IN-1, the following has been reported:

| Parameter | Value | Reference |

| IC50 | 35 nM | [2] |

| Kd (Dissociation Constant) | Data not publicly available | - |

| kon (Association Rate Constant) | Data not publicly available | - |

| koff (Dissociation Rate Constant) | Data not publicly available | - |

Note: While the IC50 provides a measure of potency, the dissociation constant (Kd) is a direct measure of binding affinity. The kinetic constants, kon and koff, describe the speed at which the inhibitor binds to and dissociates from the target, respectively. These values are crucial for a complete understanding of the inhibitor's mechanism of action and its potential for in vivo efficacy.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately determining the binding affinity and kinetics of an inhibitor. The following are standard methodologies that can be employed for the characterization of Syk-IN-1.

Determination of IC50 using a Kinase Activity Assay

The IC50 value of Syk-IN-1 can be determined using a variety of kinase assay formats, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced. This is achieved in a two-step reaction. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.

Materials:

-

Recombinant Syk enzyme

-

Syk-IN-1 (or other test inhibitor)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of Syk-IN-1 in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

-

Reaction Setup:

-

Add 1 µL of the diluted Syk-IN-1 or DMSO (vehicle control) to the wells of the assay plate.

-

Add 2 µL of recombinant Syk enzyme diluted in kinase buffer.

-

Add 2 µL of a mixture of the substrate and ATP in kinase buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[3]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[3]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[3]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of Syk-IN-1.

Determination of Binding Affinity (Kd) and Kinetics (kon, koff) using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., Syk-IN-1) and an analyte (e.g., Syk protein) immobilized on a sensor chip.

Principle: A change in the refractive index at the surface of the sensor chip, caused by the binding and dissociation of the analyte, is detected. This allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant Syk protein (ligand)

-

Syk-IN-1 (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the recombinant Syk protein over the activated surface to allow for covalent coupling via amine groups.

-

Deactivate any remaining active sites with ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of concentrations of Syk-IN-1 in running buffer.

-

Inject the different concentrations of Syk-IN-1 over the immobilized Syk protein surface.

-

Monitor the binding (association phase) and dissociation (dissociation phase) in real-time. A buffer-only injection serves as a control.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters kon and koff.

-

The dissociation constant (Kd) is calculated from the ratio of koff to kon.

-

Syk Signaling Pathway and Inhibition by Syk-IN-1

Syk is a key mediator in various signaling pathways initiated by immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors.[4] Upon receptor engagement and phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases, Syk is recruited to the plasma membrane and activated. Activated Syk then phosphorylates downstream effector molecules, leading to the activation of multiple signaling cascades that control cellular responses like proliferation, differentiation, and cytokine production.[4][5] Syk-IN-1, as an ATP-competitive inhibitor, blocks the catalytic activity of Syk, thereby preventing the phosphorylation of its downstream targets and inhibiting these cellular responses.[4]

Syk Signaling Pathway and Point of Inhibition

References

- 1. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. promega.com [promega.com]

- 4. Syk activation initiates downstream signaling events during human polymorphonuclear leukocyte phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Discovery and Characterization of a Potent Spleen Tyrosine Kinase (Syk) Inhibitor

Preamble: An extensive search of the public scientific literature and chemical databases did not yield the primary discovery, synthesis, or detailed characterization data for a compound specifically designated "Syk-IN-1". The only reference found is a commercial listing describing it as "compound 4" with an IC50 of 35 nM, without citation of a source publication. To fulfill the request for an in-depth technical guide, this document will focus on RO9021 , a potent, selective, and publicly well-characterized Syk inhibitor, as a representative example. All data, protocols, and workflows presented herein are based on this compound to illustrate the core requirements of the prompt.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a 72 kDa non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in signal transduction for a variety of immune cells.[1] It is a crucial mediator of signaling downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs), which are essential for the function of B cells, mast cells, macrophages, and neutrophils.[2] Upon receptor engagement by an antigen or immune complex, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) in the receptor's cytoplasmic tails. This recruitment leads to Syk's activation and subsequent phosphorylation of downstream targets, initiating cascades that regulate cellular proliferation, differentiation, and the release of inflammatory mediators.[2]

Given its central role in orchestrating immune and inflammatory responses, Syk has emerged as a high-value therapeutic target for a range of autoimmune diseases, allergic conditions, and hematological malignancies.[1] The development of small molecule inhibitors that can selectively block the kinase activity of Syk is an attractive strategy to modulate these pathological processes.

Discovery and Profiling of RO9021

RO9021, chemically identified as 6-[(1R,2S)-2-amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide, is a novel, potent, and orally bioavailable ATP-competitive inhibitor of Syk. It was identified through high-throughput screening of proprietary chemical libraries followed by extensive medicinal chemistry optimization.[3] The compound has demonstrated significant efficacy in various in vitro immune cell assays and in vivo models of autoimmune disease.[3]

Logical Workflow for Inhibitor Discovery and Characterization

The discovery of a targeted kinase inhibitor like RO9021 typically follows a structured, multi-stage workflow. This process begins with target validation and progresses through screening, optimization, and preclinical evaluation.

Caption: Workflow for targeted kinase inhibitor discovery.

Mechanism of Action: Syk Signaling Pathway

RO9021 acts by competitively binding to the ATP pocket of the Syk kinase domain, preventing the phosphorylation of its downstream substrates. This action effectively blocks the entire signaling cascade that emanates from activated immunoreceptors.

Caption: Syk signaling pathway and the inhibitory action of RO9021.

Quantitative Data Summary

RO9021 was profiled for its biochemical potency, kinase selectivity, and cellular activity. The data demonstrates potent inhibition of Syk with good selectivity over other kinases.

Table 1: Biochemical Activity of RO9021

| Target | Assay Type | IC50 (nM) |

|---|---|---|

| Syk | Radiometric Kinase Assay | 5.6 |

Data sourced from Liao et al., 2013.[3]

Table 2: Kinase Selectivity Profile of RO9021

| Kinase | % Inhibition @ 1 µM |

|---|---|

| Syk | 100 |

| KDR (VEGFR2) | 99 |

| Flt3 | 98 |

| JAK3 | 94 |

| Lck | 88 |

| Zap-70 | 69 |

| Btk | 49 |

| Src | 46 |

Selectivity assessed via an ATP binding site competition assay against a panel of 451 kinases. Table shows a selection of relevant kinases. Data sourced from Liao et al., 2013.[3]

Table 3: Cellular Activity of RO9021

| Assay | Cell Type | Stimulus | Endpoint | IC50 (nM) |

|---|---|---|---|---|

| BCR Signaling | Human PBMCs | Anti-IgD | pERK | 130 |

| FcγR Signaling | Human Monocytes | Immune Complex | TNFα Release | 200 |

| FcεR Signaling | Human Mast Cells | Anti-IgE | Histamine Release | 300 |

| Osteoclastogenesis | Mouse BMDM | RANKL, M-CSF | TRAP+ Cells | ~400 |

BMDM: Bone Marrow-Derived Macrophages. Data sourced from Liao et al., 2013.[3]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following protocols are representative of those used to characterize RO9021.

Synthesis of RO9021

The precise, step-by-step synthesis of RO9021 is proprietary to Hoffmann-La Roche, Inc., and not detailed in the publication. The publication states it was "designed and synthesized at Hoffmann-La Roche, Inc."[3] Based on its structure, 6-[(1R,2S)-2-amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide, a plausible synthetic strategy would involve the sequential nucleophilic aromatic substitution on a di-chlorinated pyridazine-3-carboxylic acid amide core, followed by coupling with the respective amine moieties.

Syk Radiometric Kinase Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Syk kinase.

-

Enzyme and Substrate Preparation: Recombinant inactive Syk kinase is used. A biotinylated peptide substrate (e.g., poly-Glu-Tyr) is prepared in kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Compound Preparation: RO9021 is serially diluted in DMSO to create a range of concentrations for IC50 determination.

-

Reaction Initiation: The reaction is initiated by adding a mixture of the Syk enzyme, peptide substrate, and [γ-33P]ATP to wells containing the test compound. The final ATP concentration is typically set at its Km value.

-

Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped by adding a solution containing EDTA.

-

Detection: The phosphorylated substrate is captured on a streptavidin-coated plate (e.g., FlashPlate). The plate is washed to remove unincorporated [γ-33P]ATP.

-

Quantification: The amount of incorporated 33P is measured using a scintillation counter. The results are expressed as a percentage of the activity of a DMSO vehicle control, and IC50 values are calculated using a non-linear regression model.

Cellular Assay: BCR Signaling in Human PBMCs

This assay measures the inhibition of a key downstream event in the BCR signaling cascade within a relevant primary cell type.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Compound Incubation: PBMCs are resuspended in culture medium and pre-incubated with various concentrations of RO9021 or DMSO vehicle control for 1 hour at 37°C.

-

Cell Stimulation: B-cell receptor signaling is initiated by adding an anti-IgD antibody to cross-link the BCR. Cells are stimulated for a short period (e.g., 10 minutes) at 37°C.

-

Cell Lysis: The reaction is stopped by placing the cells on ice and lysing them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection and Analysis: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated, and the data is normalized to the stimulated control to determine the IC50 value.

Conclusion

RO9021 is a potent and selective Syk inhibitor that effectively blocks key signaling pathways in multiple immune cell types, including B cells, monocytes, and mast cells.[3] Its ability to suppress inflammatory responses in vitro and demonstrate efficacy in preclinical models of arthritis highlights the therapeutic potential of targeting Syk.[3] The comprehensive characterization of compounds like RO9021, involving detailed biochemical and cellular profiling, is essential for advancing novel kinase inhibitors toward clinical development for the treatment of autoimmune and inflammatory diseases.

References

In Vitro Characterization of Syk-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors. Its involvement in cellular processes such as proliferation, differentiation, and phagocytosis has made it a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies. Syk-IN-1 is a potent inhibitor of Syk, demonstrating significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the in vitro characterization of Syk-IN-1, including its biochemical and cellular activity, and detailed experimental protocols for its evaluation.

Biochemical and Cellular Activity of Syk-IN-1

Syk-IN-1 has been identified as a potent inhibitor of Syk kinase activity. The following tables summarize the available quantitative data for its biochemical potency and cellular effects.

| Parameter | Value | Description | Reference |

| Biochemical IC50 | 35 nM | The half-maximal inhibitory concentration against purified Syk enzyme. This value indicates the concentration of Syk-IN-1 required to inhibit 50% of the Syk kinase activity in a cell-free assay. | [1] |

| Cell Line | Parameter | Value | Description | Reference |

| Bone marrow cells | Cytotoxicity IC50 | 9020 nM | The concentration of Syk-IN-1 that causes 50% inhibition of cell growth in C57BL/6 mouse bone marrow cells after a 4-day preincubation, as measured by [3H]-thymidine incorporation. This is referred to as compound 11 in the cited source. | [2] |

| CHO | Cytotoxicity IC50 | 25900 nM | The concentration of Syk-IN-1 that causes 50% inhibition in Chinese Hamster Ovary (CHO) cells. This is referred to as compound 11 in the cited source. | [2] |

Signaling Pathways and Experimental Workflows

To understand the context of Syk-IN-1's action and the methods for its characterization, the following diagrams illustrate the Syk signaling pathway and typical experimental workflows.

Caption: Simplified Syk Signaling Pathway in B-Cells.

Caption: Workflow for an In Vitro Syk Kinase Assay (e.g., ADP-Glo).

Caption: Workflow for a Cell-Based Syk Inhibition Assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of kinase inhibitors. The following are representative protocols for key experiments.

Syk Biochemical Potency Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP produced from a kinase reaction.

Materials:

-

Recombinant human Syk enzyme

-

Syk Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Poly-(Glu, Tyr) 4:1 substrate

-

ATP solution

-

Syk-IN-1 (dissolved in DMSO)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white plates

Procedure:

-

Prepare a serial dilution of Syk-IN-1 in Syk Kinase Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 384-well plate, add 1 µl of the Syk-IN-1 dilution or vehicle (DMSO) to the appropriate wells.

-

Add 2 µl of diluted Syk enzyme to each well.

-

Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction. The final concentrations of substrate and ATP should be at or near their respective Km values for Syk to ensure accurate IC50 determination.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction.

-

Incubate at room temperature for 30 minutes.

-

Record the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of Syk-IN-1 relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

B-Cell Proliferation/Viability Assay

This protocol measures the effect of Syk-IN-1 on the proliferation and viability of B-lymphocytes following BCR stimulation.

Materials:

-

B-cell line (e.g., Ramos) or primary B-cells

-

Complete RPMI-1640 medium

-

F(ab')2 anti-human IgM

-

Syk-IN-1 (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom white plates

Procedure:

-

Seed B-cells in a 96-well plate at a density of 5 x 10^4 cells/well in complete medium.

-

Prepare a serial dilution of Syk-IN-1 in culture medium.

-

Add the Syk-IN-1 dilutions or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C, 5% CO2.

-

Stimulate the cells by adding F(ab')2 anti-human IgM to a final concentration of 10 µg/ml. Include unstimulated control wells.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Determine the cellular IC50 value by normalizing the data to the stimulated and unstimulated controls and fitting to a dose-response curve.

Kinase Selectivity Profiling

To assess the selectivity of Syk-IN-1, it is recommended to screen it against a broad panel of kinases. This is typically performed by specialized contract research organizations (CROs). The general workflow is as follows:

-

Panel Selection: Choose a kinase panel that includes representatives from different kinase families, as well as kinases that are structurally related to Syk (e.g., other tyrosine kinases).

-

Assay Format: Kinase selectivity is often determined using radiometric assays (e.g., 33P-ATP filter binding) or fluorescence/luminescence-based methods at a fixed concentration of the inhibitor (e.g., 1 µM).

-

Data Analysis: The percent inhibition of each kinase at the tested concentration is determined. For kinases that show significant inhibition (e.g., >50%), a full dose-response curve is generated to determine the IC50 value.

-

Selectivity Score: The selectivity can be quantified using various metrics, such as the selectivity score (S-score), which represents the number of kinases inhibited above a certain threshold at a specific concentration.

Conclusion

Syk-IN-1 is a potent inhibitor of Syk with demonstrated biochemical and cellular activity. The protocols outlined in this guide provide a framework for the in vitro characterization of Syk-IN-1 and other similar kinase inhibitors. A thorough understanding of the biochemical potency, cellular effects, and selectivity profile is essential for the further development of Syk-IN-1 as a potential therapeutic agent. Further studies are warranted to establish a comprehensive kinase selectivity profile and to elucidate its mechanism of action in various cellular contexts.

References

A Technical Guide to Syk-IN-1 Target Engagement Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core target engagement assays for Syk-IN-1, a potent inhibitor of Spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it a significant target for therapeutic intervention in autoimmune diseases, inflammatory conditions, and hematological malignancies.[1] This guide details the methodologies for key experiments, presents available quantitative data, and visualizes complex signaling pathways and experimental workflows.

Introduction to Syk-IN-1 and Target Engagement

Syk-IN-1 is a potent inhibitor of Spleen tyrosine kinase (Syk) with a reported IC50 of 35 nM.[2] Target engagement assays are critical in drug discovery to confirm that a drug candidate interacts with its intended molecular target within a cellular environment. For a kinase inhibitor like Syk-IN-1, these assays provide crucial information on its potency, selectivity, and mechanism of action at the cellular level. This guide will focus on three primary target engagement assays: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Kinobeads-based Affinity Purification coupled with Mass Spectrometry.

Quantitative Data for Syk-IN-1 and Other Syk Inhibitors

Quantifying the interaction between an inhibitor and its target is fundamental to understanding its therapeutic potential. The following table summarizes the available quantitative data for Syk-IN-1 and provides a comparative look at other notable Syk inhibitors.

| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |

| Syk-IN-1 | Biochemical | IC50 | 35 nM | N/A | [2] |

| MRL-SYKi | NanoBRET | Apparent Kd | <500 nM | HEK293 | [3] |

| P505-15 | NanoBRET | IC50 | Potent | HEK293 | [3] |

| Cerdulatinib | NanoBRET | IC50 | Potent | HEK293 | [3] |

| R406 | NanoBRET | IC50 | Less Potent | HEK293 | [3] |

| Entospletinib | NanoBRET | IC50 | Less Potent | HEK293 | [3] |

Note: Quantitative data for Syk-IN-1 beyond the initial biochemical IC50 is limited in the public domain. The data for other inhibitors are provided for comparative purposes.

Syk Signaling Pathway

Syk is a central node in various immune cell signaling pathways. Its activation is typically initiated by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of receptors such as the B-cell receptor (BCR) and Fc receptors (FcR).[4][5] Upon activation, Syk propagates downstream signals through multiple pathways, including the PLCγ-NFAT, PI3K-AKT, and Ras-ERK pathways, ultimately leading to cellular responses like proliferation, differentiation, and cytokine release.[4][5]

Experimental Protocols and Workflows

This section provides detailed methodologies for the three key target engagement assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture cells known to express Syk (e.g., B-cell lymphoma lines) to 70-80% confluency.

-

Treat cells with varying concentrations of Syk-IN-1 or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heating:

-

Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

-

Lysis and Separation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., RIPA buffer).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

-

Detection and Analysis:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the concentration of soluble Syk in each sample using a suitable detection method, such as Western blotting with a Syk-specific antibody or an ELISA.

-

Plot the percentage of soluble Syk as a function of temperature for both vehicle- and Syk-IN-1-treated samples to generate melting curves.

-

The shift in the melting temperature (Tm) between the curves indicates the thermal stabilization of Syk by Syk-IN-1, confirming target engagement.

-

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Syk protein (the donor) and a fluorescently labeled tracer that binds to the same site as the inhibitor (the acceptor).

Experimental Workflow:

Detailed Protocol:

-

Cell Transfection and Plating:

-

Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for a NanoLuc®-Syk fusion protein.

-

After 24 hours, harvest the cells and plate them in a white, opaque 96- or 384-well assay plate.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of Syk-IN-1.

-

Add the Syk-IN-1 dilutions to the appropriate wells.

-

Add a pre-determined, fixed concentration of the fluorescent tracer to all wells. The tracer is designed to bind to the ATP-binding pocket of Syk.

-

Incubate the plate at 37°C for a period to allow for compound and tracer binding to reach equilibrium (e.g., 2 hours).

-

-

Signal Detection and Analysis:

-

Add the Nano-Glo® substrate to all wells.

-

Immediately measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm).

-

Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

-

Plot the BRET ratio against the concentration of Syk-IN-1 to generate a dose-response curve, from which the IC50 value for target engagement can be determined.

-

Kinobeads-based Affinity Purification and Mass Spectrometry

This chemical proteomics approach utilizes "kinobeads," which are sepharose beads derivatized with a mixture of broad-spectrum kinase inhibitors. These beads are used to capture a large portion of the cellular kinome. By pre-incubating cell lysates with a free inhibitor like Syk-IN-1, the binding of Syk to the kinobeads will be competed, allowing for the identification and quantification of target engagement.

Experimental Workflow:

Detailed Protocol:

-

Cell Lysis and Incubation:

-

Prepare a native cell lysate from a relevant cell line or tissue.

-

Incubate the lysate with varying concentrations of Syk-IN-1 or vehicle (DMSO) for a specified time (e.g., 1 hour) at 4°C.

-

-

Kinase Capture:

-

Add the kinobead slurry to the lysates and incubate for an additional period (e.g., 1 hour) at 4°C with gentle rotation to allow for the binding of kinases to the beads.

-

-

Washing, Elution, and Digestion:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Perform in-solution or in-gel digestion of the eluted proteins with trypsin to generate peptides.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins in each sample using a proteomics software suite.

-

Compare the abundance of Syk in the Syk-IN-1-treated samples to the vehicle-treated control. A dose-dependent decrease in the amount of Syk pulled down by the kinobeads indicates specific target engagement of Syk-IN-1.

-

Conclusion

The target engagement assays detailed in this guide provide a robust framework for characterizing the interaction of Syk-IN-1 with its intended target, Spleen tyrosine kinase, in a cellular context. While quantitative data for Syk-IN-1 is currently limited, the application of these assays will be instrumental in further elucidating its cellular potency, selectivity, and mechanism of action. The provided protocols and workflows serve as a valuable resource for researchers and drug development professionals working on the characterization of Syk inhibitors and other kinase-targeted therapies.

References

Syk-IN-1's Impact on Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction in a variety of cell types, particularly hematopoietic cells.[1] Its activation downstream of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors, initiates a cascade of signaling events that regulate cellular proliferation, differentiation, survival, and inflammatory responses.[1][2] Consequently, Syk has emerged as a promising therapeutic target for a range of diseases, including autoimmune disorders, allergic conditions, and hematological malignancies.

This technical guide focuses on the effects of Syk-IN-1, a potent Syk inhibitor, on key downstream signaling pathways. While specific data for Syk-IN-1 is limited in publicly available literature, this document will draw upon the extensive research conducted with other well-characterized Syk inhibitors that share the same mechanism of action. The information presented here is intended to provide a comprehensive overview for researchers and drug development professionals working on Syk-targeted therapies.

Core Signaling Pathways Modulated by Syk Inhibition

Syk activation triggers multiple downstream signaling cascades. Inhibition of Syk, therefore, has profound effects on these pathways, leading to the modulation of various cellular functions. The primary pathways affected by Syk-IN-1 and other Syk inhibitors include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Nuclear factor-kappa B (NF-κB) signaling cascade.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation.[3] Upon activation, Syk can directly or indirectly activate PI3K, leading to the phosphorylation and activation of Akt.[4][5] Activated Akt, in turn, phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis.

Inhibition of Syk has been shown to significantly attenuate the activation of the PI3K/Akt pathway.[4][6] This leads to decreased phosphorylation of Akt and its downstream effectors, ultimately promoting apoptosis in Syk-dependent cancer cells and reducing pro-survival signals.[4]

Quantitative Effects of Syk Inhibition on the PI3K/Akt Pathway

| Cell Line | Syk Inhibitor | Concentration | Effect on Akt Phosphorylation | Reference |

| PTLD-derived EBV+ B cell lines | R406 | Not Specified | Reduced Akt phosphorylation | [4] |

| Diffuse large B cell lymphoma (DLBCL) | Not Specified | Not Specified | Modulates PI3K/Akt-dependent survival pathways | [6] |

| Neuroblastoma SH-SY5Y cells | BAY 61-3606, R406, PRT062607 | Various | Reduced Akt phosphorylation | [7] |

Diagram: Syk-IN-1 Inhibition of the PI3K/Akt Pathway

Caption: Inhibition of Syk by Syk-IN-1 blocks the activation of the PI3K/Akt pathway.

The MAPK/ERK Signaling Pathway

The MAPK pathway, including the extracellular signal-regulated kinase (ERK), is another critical signaling route downstream of Syk. This pathway is involved in regulating cell proliferation, differentiation, and survival.[8] Syk activation can lead to the phosphorylation and activation of components of the MAPK cascade, including ERK1/2.[9]

Pharmacological inhibition of Syk has been demonstrated to decrease the phosphorylation of ERK1/2 in various cell types.[7][9] This disruption of the MAPK/ERK pathway contributes to the anti-proliferative and pro-apoptotic effects of Syk inhibitors.

Quantitative Effects of Syk Inhibition on the MAPK/ERK Pathway

| Cell Line | Syk Inhibitor | Concentration | Effect on ERK1/2 Phosphorylation | Reference |

| Neuroblastoma SH-SY5Y cells | BAY 61-3606, R406, PRT062607 | Various | Reduced ERK1/2 phosphorylation | [7] |

| Leukemic cells (KG1, MOLM14) | R406 | 0.075 - 4 µM | Reduced ERK1/2 phosphorylation | [9] |

Diagram: Syk-IN-1 Inhibition of the MAPK/ERK Pathway

Caption: Syk-IN-1 disrupts the MAPK/ERK signaling cascade by inhibiting Syk.

The NF-κB Signaling Pathway

The NF-κB transcription factor family plays a pivotal role in inflammation, immune responses, and cell survival.[10] Syk is a key upstream activator of the NF-κB pathway in various cellular contexts.[10][11][12] Its activation can lead to the phosphorylation and degradation of the inhibitor of κB (IκB), allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Inhibition of Syk has been shown to suppress NF-κB activation.[11][13] This can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.[11][13] The blockade of this pathway by Syk inhibitors contributes to their anti-inflammatory effects.

Quantitative Effects of Syk Inhibition on the NF-κB Pathway

| Cell Type/Model | Syk Inhibitor | Concentration | Effect on NF-κB Pathway | Reference |

| Endothelial Cells | Piceatannol, Syk-KD | Not Specified | Prevented thrombin-induced NF-κB activation | [11] |

| Rat model of non-septic shock | BAY 61-3606 | 3 mg/kg | Reversed increased NF-κB p65 activity | [13] |

| Jurkat T cells, myeloid and epithelial cells | Piceatannol, siRNA-Syk | Not Specified | Suppressed TNF-induced NF-κB activation | [12] |

Diagram: Syk-IN-1 Inhibition of the NF-κB Pathway

Caption: Syk-IN-1 blocks NF-κB activation by inhibiting Syk-mediated IκB degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effects of Syk inhibitors on downstream signaling pathways.

Western Blotting for Phosphoprotein Analysis

Objective: To determine the phosphorylation status of key signaling proteins (e.g., Akt, ERK, IκBα) following treatment with Syk-IN-1.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of Syk-IN-1 or vehicle control for the desired time.

-

Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.[14]

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[15]

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel should be chosen based on the molecular weight of the target proteins.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK) overnight at 4°C with gentle agitation.[15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.[14]

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Diagram: Western Blotting Workflow

Caption: A streamlined workflow for Western blotting analysis.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of Syk-IN-1 on the viability and proliferation of cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Syk-IN-1 or vehicle control and incubate for the desired duration (e.g., 24, 48, 72 hours).[17]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of Syk-IN-1.

Mast Cell Degranulation Assay (β-hexosaminidase Release Assay)

Objective: To measure the inhibitory effect of Syk-IN-1 on IgE-mediated mast cell degranulation.

Protocol:

-

Mast Cell Sensitization: Sensitize mast cells (e.g., RBL-2H3 cells or primary mast cells) with anti-DNP IgE overnight.

-

Compound Incubation: Wash the sensitized cells and pre-incubate them with various concentrations of Syk-IN-1 or vehicle control for 1-2 hours.

-

Antigen Challenge: Stimulate the cells with DNP-HSA (dinitrophenyl-human serum albumin) to induce degranulation.

-

Supernatant Collection: After a short incubation period (e.g., 30-60 minutes), centrifuge the plate and collect the supernatant.

-

β-hexosaminidase Assay:

-

Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to the supernatant.

-

Incubate the reaction at 37°C.

-

Stop the reaction by adding a stop buffer (e.g., sodium carbonate/bicarbonate buffer).

-

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Calculation: Calculate the percentage of β-hexosaminidase release relative to the total cellular content (determined by lysing the cells) and unstimulated controls.

Conclusion

Syk-IN-1, as a potent inhibitor of spleen tyrosine kinase, is expected to exert significant effects on multiple downstream signaling pathways that are crucial for cell survival, proliferation, and inflammatory responses. By targeting the PI3K/Akt, MAPK/ERK, and NF-κB pathways, Syk-IN-1 holds therapeutic potential for a variety of diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the specific cellular and molecular effects of Syk-IN-1 and other Syk inhibitors in their models of interest. A thorough understanding of these mechanisms is essential for the continued development of effective and targeted Syk-based therapies.

References

- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Syk in B-cell development and antigen-receptor signaling. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Syk Activation of Phosphatidylinositol 3-Kinase/Akt Prevents HtrA2-dependent Loss of X-linked Inhibitor of Apoptosis Protein (XIAP) to Promote Survival of Epstein-Barr Virus+ (EBV+) B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. γδTCR recruits the Syk/PI3K axis to drive proinflammatory differentiation program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SYK inhibition modulates distinct PI3K/AKT- dependent survival pathways and cholesterol biosynthesis in diffuse large B cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Activation of Syk by Protein Kinase C-δ Regulates Thrombin-induced Intercellular Adhesion Molecule-1 Expression in Endothelial Cells via Tyrosine Phosphorylation of RelA/p65 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TNF activates Syk protein tyrosine kinase leading to TNF-induced MAPK activation, NF-kappaB activation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of Syk/IĸB-α/NF-ĸB pathway activation in the reversal effect of BAY 61-3606, a selective Syk inhibitor, on hypotension and inflammation in a rat model of zymosan-induced non-septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. origene.com [origene.com]

- 15. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

- 16. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Central Role of Spleen Tyrosine Kinase (Syk) in Immune Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spleen Tyrosine Kinase (Syk) is a 72 kDa non-receptor tyrosine kinase that serves as a critical signaling hub in a vast array of immune cells.[1] Initially characterized for its essential role in mediating adaptive immune receptor signaling, its functions are now known to extend into innate immunity, cellular adhesion, and osteoclast maturation.[1][2] Operating downstream of immunoreceptors, Syk translates receptor engagement into a cascade of phosphorylation events, ultimately dictating cellular responses ranging from proliferation and differentiation to phagocytosis and cytokine release.[3] This technical guide provides an in-depth exploration of Syk's function, detailing its activation mechanisms, cell-specific roles, downstream pathways, and the experimental protocols used for its study.

Mechanism of Syk Activation: The ITAM-Dependent Pathway

The canonical activation of Syk is initiated by the engagement of receptors that feature an Immunoreceptor Tyrosine-based Activation Motif (ITAM) in their cytoplasmic domains.[1][4] This process is a cornerstone of signaling for classical immunoreceptors like the B-cell receptor (BCR) and Fc receptors (FcRs).[1]

The activation sequence is as follows:

-

Receptor Engagement: Ligand binding (e.g., antigen binding to the BCR) leads to receptor clustering.

-

ITAM Phosphorylation: This clustering brings the receptors into proximity with Src-family kinases (e.g., Lyn, Fyn, Lck), which phosphorylate the two conserved tyrosine residues within the ITAM sequence.[5][6]

-

Syk Recruitment and Docking: The now doubly phosphorylated ITAM (dp-ITAM) acts as a high-affinity docking site for Syk.[7] Syk possesses two tandem N-terminal SH2 (Src Homology 2) domains that bind to the phosphotyrosine residues of the ITAM.[1][3] This binding is a critical step, relieving an autoinhibitory conformation of the kinase.[1]

-

Conformational Change and Activation: The interaction with the ITAM induces a conformational change in Syk, leading to its activation.[6] This is followed by trans-autophosphorylation of key tyrosine residues in the activation loop (Y525/Y526 in human Syk), which fully unleashes its catalytic activity.[8][9]

-

Downstream Signaling: Activated Syk then phosphorylates a host of downstream adapter proteins and enzymes, propagating the signal intracellularly.[3]

In addition to classical ITAMs, Syk can also be activated by receptors containing ITAM-like sequences or "hemITAMs," such as the C-type lectin receptor Dectin-1.[5][10]

Caption: Canonical ITAM-dependent Syk activation pathway.

Role of Syk in Key Immune Cells

Syk's function is tailored to the specific context of the immune cell in which it is expressed.

-

B Lymphocytes: In B cells, Syk is indispensable for signaling through the B-cell receptor (BCR).[3] Following antigen binding, Syk activation is required for B-cell maturation, proliferation, and differentiation into antibody-producing plasma cells.[3] Key substrates in B cells include the adapter BLNK (B-cell linker protein), which orchestrates the formation of a signalosome that activates PLCγ2 and PI3K pathways.[3]

-

Mast Cells: Mast cell activation, central to allergic reactions, is driven by the cross-linking of IgE bound to the high-affinity FcεRI receptor. This event triggers a potent Syk-dependent signaling cascade, leading to the degranulation and release of histamine, leukotrienes, and pro-inflammatory cytokines.[6][11][12]

-

Macrophages and Neutrophils: In these key phagocytes of the innate immune system, Syk is activated downstream of Fcγ receptors upon recognition of antibody-opsonized pathogens.[13] This Syk-dependent signaling is crucial for phagocytosis, the generation of a respiratory burst (ROS production), and the release of inflammatory mediators.[13][14] Syk also integrates signals from other receptors like C-type lectins for fungal recognition.[1]

-

Dendritic Cells (DCs): Syk plays a role in FcR-mediated antigen internalization and presentation by dendritic cells.[15] This function is vital for initiating the adaptive immune response. Furthermore, Syk is required for the induction of DC maturation and the production of key cytokines like IL-12 following FcR engagement.[15]

Downstream Signaling Cascades

Activated Syk orchestrates a complex network of downstream signaling pathways that are crucial for its diverse cellular effects. The primary branches of this network include:

-

Phospholipase C gamma (PLCγ) Pathway: Syk directly phosphorylates and activates PLCγ isoforms (PLCγ1 and PLCγ2).[3] Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), leading to the activation of transcription factors like NF-κB.

-

Phosphoinositide 3-Kinase (PI3K) Pathway: Syk activation leads to the recruitment and activation of PI3K.[5] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a membrane-bound second messenger. PIP3 recruits pleckstrin homology (PH) domain-containing proteins like Akt (Protein Kinase B) and Tec family kinases (e.g., Btk), promoting cell survival, proliferation, and metabolism.

-

MAPK Pathways: Syk signaling also leads to the activation of the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38.[12] This is often mediated through the activation of small GTPases like Ras and Rac. These pathways regulate gene expression related to inflammation, proliferation, and cell survival.

Caption: Major downstream signaling pathways activated by Syk.

Quantitative Analysis of Syk Signaling

The interactions and inhibitions within the Syk signaling pathway have been quantified to understand their dynamics and to aid in drug development.

Table 1: Binding Affinity of Syk's Tandem SH2 Domain to ITAMs

The recruitment of Syk is governed by the high-affinity interaction between its tandem SH2 (tSH2) domains and the dually phosphorylated ITAM.

| Ligand | Binding Affinity (Kd) | Method | Reference |

| Dually Phosphorylated CD3ε ITAM Peptide | 18-81 nM | Isothermal Titration Calorimetry | [16] |

| Dually Phosphorylated CD3ε ITAM Peptide | ~25 nM | Surface Plasmon Resonance | [14] |

| Singly Phosphorylated ITAM Peptides | >100-fold weaker than dually phosphorylated | Surface Plasmon Resonance | [14] |

Note: Affinity can vary based on the specific ITAM sequence and experimental conditions.

Table 2: IC₅₀ Values of Selected Syk Inhibitors

Syk is a major therapeutic target for various autoimmune diseases and hematological malignancies.[17] The potency of inhibitors is commonly measured by their half-maximal inhibitory concentration (IC₅₀).

| Inhibitor | IC₅₀ (Cell-free assay) | Notes | Reference |

| Fostamatinib (R406) | 41 nM | Active metabolite of the prodrug R788. | |

| PRT062607 | 1-2 nM | Highly selective and orally bioavailable. | |

| RO9021 | 5.6 nM | Potently suppresses BCR signaling. | |

| Sovleplenib (HMPL-523) | 25 nM | Selective inhibitor with anti-tumor activity. | |

| R112 | 96 nM (Ki) | ATP-competitive inhibitor. |

Key Experimental Protocols

Studying Syk signaling requires a combination of biochemical and cell-based assays. Below are foundational protocols for assessing Syk's activity and interactions.

Protocol 1: Immunoprecipitation (IP) of Syk for Western Blot Analysis

This protocol is used to isolate Syk from cell lysates to analyze its phosphorylation state or its interaction with other proteins.

Materials:

-

Cell lysate prepared in non-denaturing lysis buffer (e.g., RIPA or NP-40) supplemented with protease and phosphatase inhibitors.

-

Anti-Syk antibody (validated for IP).

-

Protein A/G agarose or magnetic beads.

-

Wash Buffer (e.g., ice-cold PBS or HNTG buffer).

-

SDS-PAGE sample buffer (Laemmli buffer).

Procedure:

-

Lysate Preparation: Lyse cells (e.g., stimulated B cells or mast cells) on ice for 5-30 minutes in lysis buffer.[3] Centrifuge at ~14,000 x g for 10-15 minutes at 4°C to pellet cell debris.[3]

-

Pre-clearing (Optional): Add Protein A/G beads to the supernatant and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add 1-5 µg of the primary anti-Syk antibody to 200-500 µL of cell lysate.[3] Incubate with gentle rocking for 2 hours to overnight at 4°C.[3]

-

Capture: Add 20-30 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture. Incubate with gentle rocking for 1-3 hours at 4°C.[3]

-

Washing: Pellet the beads by centrifugation (e.g., 3,000 x g for 2 minutes).[8] Discard the supernatant. Wash the pellet 3-5 times with 500 µL of ice-cold wash buffer to remove non-specifically bound proteins.[3]

-

Elution: After the final wash, remove all supernatant. Resuspend the bead pellet in 20-40 µL of 2x Laemmli sample buffer.[8] Boil at 95-100°C for 5 minutes to dissociate the protein complexes from the beads.

-

Analysis: Centrifuge to pellet the beads. The supernatant, containing the immunoprecipitated Syk, is now ready for loading onto an SDS-PAGE gel for Western blot analysis (e.g., probing with an anti-phosphotyrosine antibody).[8]

Protocol 2: In Vitro Kinase Assay

This assay directly measures the catalytic activity of isolated Syk on a specific substrate.

Materials:

-

Recombinant active Syk enzyme.

-

Syk Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[2]

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

-

ATP (often [γ-³²P]ATP for radioactive detection or "cold" ATP for luminescence-based methods).

-

ADP-Glo™ Kinase Assay reagents (for luminescence method).

Procedure (Luminescence-based):

-

Reaction Setup: In a 384-well plate, set up the kinase reaction. A typical 5 µL reaction might include:

-

Incubation: Incubate the reaction at room temperature for 60 minutes.[2]

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[2]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes at room temperature.[2]

-

Detection: Record the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP generated and thus reflects the Syk kinase activity.[2]

Caption: Workflow for key experimental protocols to study Syk.

Syk as a Therapeutic Target

Given its central role in driving the activation of numerous immune cells, Syk has emerged as a highly attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain B-cell malignancies.[1] The mechanism of action for Syk inhibitors typically involves competitive binding at the ATP-binding site of the kinase domain, which prevents the phosphorylation of Syk and its downstream substrates. This blockade effectively dampens the overactive immune responses that characterize these conditions.

Fostamatinib, an oral Syk inhibitor, is the first of its class to be approved for therapeutic use in chronic immune thrombocytopenia (ITP). Clinical trials are actively investigating the efficacy of various Syk inhibitors in other conditions, including rheumatoid arthritis, warm autoimmune hemolytic anemia, and lymphomas.[17]

Conclusion

Spleen Tyrosine Kinase is a master regulator of immune signaling, acting as a crucial link between cell surface immunoreceptors and the complex intracellular machinery that governs the immune response. Its activation via ITAM phosphorylation is a fundamental event that initiates potent downstream cascades involving PLCγ, PI3K, and MAPK pathways. By understanding the intricate, cell-specific roles of Syk and employing robust experimental methodologies to dissect its function, researchers and drug developers can continue to unravel the complexities of immune regulation and leverage this knowledge to create novel therapeutics for a wide spectrum of immune-mediated diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. promega.com [promega.com]

- 3. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Insights into the allosteric regulation of Syk association with receptor ITAM, a multi-state equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Syk Kinase Enzyme Activity Assay Kit [discoverx.com]

- 12. pnas.org [pnas.org]

- 13. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermodynamic study of the binding of the tandem-SH2 domain of the Syk kinase to a dually phosphorylated ITAM peptide: evidence for two conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. cdn.origene.com [cdn.origene.com]

Crystal Structure of Spleen Tyrosine Kinase (Syk) in Complex with Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Spleen Tyrosine Kinase (Syk) in complex with various inhibitors. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the structural basis of Syk inhibition, experimental protocols for structure determination, and a summary of key quantitative data.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in a variety of hematopoietic cells, including B cells, mast cells, and neutrophils.[1] It is a key component of the signaling pathways downstream of several immune receptors, such as the B-cell receptor (BCR) and Fc receptors.[2][3] Upon receptor activation, Syk triggers a cascade of downstream signaling events that regulate cellular responses like proliferation, differentiation, and the production of inflammatory mediators.[1] Given its central role in immune and inflammatory responses, Syk has emerged as a significant therapeutic target for a range of conditions, including autoimmune diseases, allergic reactions, and certain types of cancer.[1][3][] Understanding the three-dimensional structure of Syk in complex with its inhibitors is crucial for the rational design and development of novel, potent, and selective therapeutic agents.

Syk Signaling Pathway

The signaling cascade initiated by Syk is complex and involves multiple downstream effectors. The diagram below illustrates a simplified overview of a common Syk signaling pathway, highlighting its central role in immune cell activation.

Crystal Structures of Syk in Complex with Inhibitors

The determination of the crystal structure of the Syk kinase domain, both in its apo form and in complex with various inhibitors, has provided invaluable insights into the molecular basis of its inhibition. These structures reveal that the majority of inhibitors are ATP-competitive, binding to the ATP-binding pocket located in the cleft between the N- and C-lobes of the kinase domain. The specificity and potency of these inhibitors are determined by their unique interactions with key residues within this pocket.

Quantitative Data Summary

The following table summarizes key quantitative data for a selection of publicly available crystal structures of the human Syk kinase domain in complex with different inhibitors. This data facilitates the comparison of binding affinities and crystallographic parameters.

| PDB ID | Inhibitor Name/Code | Inhibitor Type | IC50 (nM) | Crystallographic Resolution (Å) |

| --INVALID-LINK-- | GS-9973 (Entospletinib) | ATP-competitive | 7.7[5] | 2.00[6] |

| --INVALID-LINK-- | GS-9876 (Lanraplenib) | ATP-competitive | 9.5[5] | 1.95[7] |

| --INVALID-LINK-- | G206 | ATP-competitive | ~0.7-33[8] | 2.10 |

| --INVALID-LINK-- | G207 | ATP-competitive | ~0.7-33[8] | 2.00 |

| --INVALID-LINK-- | O178 | ATP-competitive | ~0.7-33[8] | 2.10 |

| --INVALID-LINK-- | O194 | ATP-competitive | ~0.7-33[8] | 2.20 |

| --INVALID-LINK-- | O259 | ATP-competitive | ~0.7-33[8] | 2.10 |

| --INVALID-LINK-- | O272 | ATP-competitive | ~0.7-33[8] | 2.20 |

| --INVALID-LINK-- | O282 | ATP-competitive | ~0.7-33[8] | 2.10 |

| --INVALID-LINK-- | GSK2646264 | ATP-competitive | N/A | 2.10[9] |

| --INVALID-LINK-- | Thiazolyl-phenylaminopyrimidine | ATP-competitive | 6-70[1] | 2.60[1] |

Note: IC50 values can vary depending on the assay conditions. The values presented here are sourced from the cited literature.

Experimental Protocols

The determination of the crystal structure of a Syk-inhibitor complex involves a multi-step process. The following sections provide a detailed, generalized methodology for the key experiments.

Recombinant Human Syk Kinase Domain Expression and Purification

A common method for producing the Syk kinase domain for structural studies is through recombinant expression in insect cells using a baculovirus expression system.

-

Cloning: The cDNA encoding the human Syk kinase domain (approximately residues 360-635) is cloned into a baculovirus transfer vector, often with an N-terminal or C-terminal affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

-

Generation of Recombinant Baculovirus: The recombinant transfer vector is used to generate a high-titer recombinant baculovirus stock in insect cells (e.g., Spodoptera frugiperda Sf9 cells).

-

Protein Expression: Large-scale cultures of insect cells (e.g., Sf9 or Trichoplusia ni High Five cells) are infected with the recombinant baculovirus to express the Syk kinase domain.

-

Cell Lysis: The cells are harvested and lysed to release the recombinant protein.

-

Affinity Chromatography: The cell lysate is clarified, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged protein or Glutathione resin for GST-tagged protein). The column is washed, and the protein is eluted.

-

Tag Removal (Optional): If the affinity tag is cleavable, a specific protease is used to remove the tag. A subsequent chromatography step is performed to separate the cleaved tag and protease from the Syk kinase domain.

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to separate the Syk kinase domain from any remaining impurities and aggregates, yielding a highly pure and homogenous protein sample. The purified protein is then concentrated to a suitable concentration for crystallization trials (e.g., 10-20 mg/mL).[2]

Crystallization of Syk-Inhibitor Complexes

Protein crystallization is often the most challenging step in structure determination. The vapor diffusion method is commonly employed.

-

Complex Formation: The purified Syk kinase domain is incubated with a 5- to 10-fold molar excess of the inhibitor for at least one hour on ice to ensure complex formation.[2]

-

Crystallization Screening: Initial crystallization conditions are screened using commercially available or in-house prepared screens that cover a wide range of precipitants, buffers, and salts. The hanging-drop or sitting-drop vapor diffusion methods are typically used.[2] In these methods, a small drop of the protein-inhibitor complex is mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol (PEG) 3350) and allowed to equilibrate.[2]

-

Optimization: Once initial crystals are obtained, the crystallization conditions are optimized by systematically varying the concentrations of the precipitant, protein, and inhibitor, as well as the pH and temperature, to obtain large, well-diffracting single crystals.

X-ray Diffraction Data Collection and Structure Determination

-

Cryo-protection and Crystal Mounting: A single crystal is carefully mounted in a nylon loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often added to the crystallization solution before freezing.

-

X-ray Diffraction Data Collection: The frozen crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.[2] As the crystal is rotated, a series of diffraction images are collected on a detector.[2]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[2]

-

Structure Solution: The three-dimensional structure is solved using molecular replacement, utilizing a previously determined structure of a homologous protein as a search model.

-

Model Building and Refinement: An atomic model of the Syk-inhibitor complex is built into the electron density map. The model is then refined to improve its fit to the experimental data and to ensure ideal stereochemistry. The quality of the final model is assessed using various statistical parameters.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the experimental workflow for determining the crystal structure of a Syk-inhibitor complex.

Conclusion

The structural elucidation of Spleen Tyrosine Kinase in complex with a diverse range of inhibitors has been instrumental in advancing our understanding of the molecular mechanisms of Syk inhibition. The detailed structural and quantitative data presented in this guide, along with the generalized experimental protocols, provide a valuable resource for the scientific community. These insights are critical for the ongoing efforts to design and develop next-generation Syk inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of various immune-inflammatory diseases and malignancies.

References

- 1. rcsb.org [rcsb.org]

- 2. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. Crystal structures of spleen tyrosine kinase in complex with novel inhibitors: structural insights for design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

Methodological & Application

Application Notes and Protocols: Syk-IN-1 in B-cell Lymphoma Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of the B-cell receptor (BCR).[1] In both normal and malignant B-cells, Syk is essential for mediating BCR signaling, which governs cell survival, proliferation, and differentiation. A subset of B-cell lymphomas, particularly diffuse large B-cell lymphoma (DLBCL), exhibit a dependency on tonic BCR signaling for their continued growth and survival. This makes Syk a compelling therapeutic target for these malignancies.

Syk-IN-1 is a potent and selective inhibitor of Syk kinase. By blocking the ATP-binding site of Syk, Syk-IN-1 effectively abrogates downstream signaling cascades, leading to cell cycle arrest and apoptosis in susceptible B-cell lymphoma cell lines. These application notes provide a comprehensive overview of the use of Syk inhibitors, exemplified by compounds like Syk-IN-1, in B-cell lymphoma research, including quantitative data on their efficacy and detailed protocols for their experimental evaluation.

Data Presentation

The following tables summarize the in vitro efficacy of various Syk inhibitors in different B-cell lymphoma cell lines and the clinical efficacy of selected Syk inhibitors in patients with B-cell lymphomas.

Table 1: In Vitro Efficacy of Syk Inhibitors in B-cell Lymphoma Cell Lines

| Inhibitor | Cell Line | Subtype | Assay | IC50 / EC50 (µM) | Reference |

| PRT060318 | LY1 | DLBCL | MTT | < 3.5 | [2] |

| PRT060318 | LY7 | DLBCL | MTT | < 3.5 | [2] |

| PRT060318 | LY8 | DLBCL | MTT | < 3.5 | [2] |

| PRT060318 | LY10 | DLBCL | MTT | < 3.5 | [2] |

| PRT060318 | LY18 | DLBCL | MTT | < 3.5 | [2] |

| PRT060318 | VAL | DLBCL | MTT | < 3.5 | [2] |

| PRT060318 | DHL-6 | DLBCL | MTT | < 3.5 | [2] |

| PRT060318 | LY3 | DLBCL | MTT | ≥ 14 | [2] |

| PRT060318 | LY4 | DLBCL | MTT | ≥ 14 | [2] |

| PRT060318 | DHL-2 | DLBCL | MTT | ≥ 14 | [2] |

| R406 | Various DLBCL | DLBCL | Proliferation | 0.8 - 8.1 |

Table 2: Clinical Trial Efficacy of Syk Inhibitors in B-cell Lymphoma

| Inhibitor | Lymphoma Subtype | Trial Phase | Objective Response Rate (ORR) | Reference |

| Fostamatinib | DLBCL | Phase 2 | 22% (5 of 23 patients) | [1] |

| Fostamatinib | Follicular Lymphoma | Phase 2 | 10% (2 of 21 patients) | [1] |

| Fostamatinib | SLL/CLL | Phase 2 | 55% (6 of 11 patients) | [1] |

| Fostamatinib | Mantle Cell Lymphoma | Phase 2 | 11% (1 of 9 patients) | [1] |

| Fostamatinib | DLBCL | Phase 2 | 3% | [3] |

| Sovleplenib | Indolent B-cell Lymphoma | Phase 1 | 50.8% | [4] |

| Sovleplenib | Follicular Lymphoma | Phase 1 | 60.5% | [4] |

| Sovleplenib | Marginal Zone Lymphoma | Phase 1 | 28.6% | [4] |

Signaling Pathways and Experimental Workflows

References

Application Note: Western Blot Protocol for Phospho-Syk (Tyr525/526) Detection Following Syk-IN-1 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various immune cell receptors, such as the B-cell receptor (BCR) and Fc receptors.[1][2] Upon receptor engagement, Syk is activated through phosphorylation, primarily at Tyr525 and Tyr526 in its activation loop.[3][4][5] This phosphorylation event initiates downstream signaling cascades that regulate cellular responses like proliferation, differentiation, and cytokine production.[1][6] Given its central role in immune signaling, Syk has become an attractive therapeutic target for autoimmune diseases and certain cancers.[1]

Syk-IN-1 is a potent and specific inhibitor of Syk, with an IC50 of 35 nM.[7] It acts by binding to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation.[1] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation status of Syk at Tyr525/526 in cells treated with Syk-IN-1. This method is essential for verifying the inhibitor's efficacy and understanding its impact on cellular signaling pathways.

Signaling Pathway and Inhibitor Action

Syk activation is a key step in immunoreceptor signaling. After ligand binding and receptor clustering, Src-family kinases phosphorylate ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) on the receptor's cytoplasmic tails. Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its own phosphorylation and activation, which propagates the signal to downstream effectors.[2] Syk-IN-1 inhibits this cascade by blocking the kinase activity of Syk, thereby preventing its autophosphorylation and the subsequent activation of downstream pathways.

References